4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid
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Overview
Description
Reagents: 4-aminobenzoic acid, coupling agent (e.g., dicyclohexylcarbodiimide)
Product: 4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the chromenylidene intermediate, which is then coupled with a benzylcarbamoyl derivative under specific reaction conditions
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Step 1: Synthesis of Chromenylidene Intermediate
Reagents: 6-methoxychromone, appropriate base (e.g., potassium carbonate)
Conditions: Reflux in an organic solvent (e.g., dimethylformamide)
Product: 6-methoxychromen-2-ylidene intermediate
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Step 2: Coupling with Benzylcarbamoyl Derivative
Reagents: Benzyl isocyanate, chromenylidene intermediate
Conditions: Room temperature, inert atmosphere
Product: 3-(Benzylcarbamoyl)-6-methoxychromen-2-ylidene intermediate
Chemical Reactions Analysis
Types of Reactions
4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chromenylidene moiety can be reduced to form a chroman derivative.
Substitution: The benzylcarbamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
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Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium, room temperature
Major Products: Hydroxylated derivatives
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Inert atmosphere, low temperature
Major Products: Chroman derivatives
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Substitution
Reagents: Nucleophiles (e.g., amines, thiols)
Major Products: Substituted benzylcarbamoyl derivatives
Scientific Research Applications
4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of 4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The chromenylidene moiety is believed to play a crucial role in this interaction by forming stable complexes with the target enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-[[3-(Benzylcarbamoyl)-6-hydroxychromen-2-ylidene]amino]benzoic acid
- 4-[[3-(Benzylcarbamoyl)-6-methoxychroman-2-ylidene]amino]benzoic acid
- 4-[[3-(Benzylcarbamoyl)-6-methoxychromen-2-ylidene]amino]salicylic acid
Uniqueness
4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxychromenylidene moiety, in particular, distinguishes it from other similar compounds and contributes to its unique properties.
Properties
IUPAC Name |
4-[[3-(benzylcarbamoyl)-6-methoxychromen-2-ylidene]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c1-31-20-11-12-22-18(13-20)14-21(23(28)26-15-16-5-3-2-4-6-16)24(32-22)27-19-9-7-17(8-10-19)25(29)30/h2-14H,15H2,1H3,(H,26,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMLNINFQMKPBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C(=O)O)C(=C2)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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